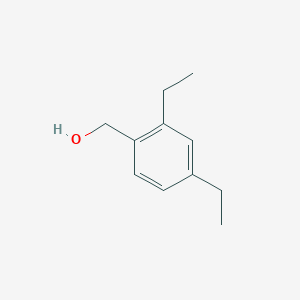

(2,4-Diethylphenyl)methanol

Beschreibung

(2,4-Diethylphenyl)methanol (C11H16O) is a benzyl alcohol derivative featuring two ethyl substituents at the 2- and 4-positions of the phenyl ring. The compound’s structure combines the reactivity of a primary alcohol (-CH2OH) with the steric and electronic effects of the diethylphenyl group.

Eigenschaften

CAS-Nummer |

1147858-86-3 |

|---|---|

Molekularformel |

C11H16O |

Molekulargewicht |

164.24 g/mol |

IUPAC-Name |

(2,4-diethylphenyl)methanol |

InChI |

InChI=1S/C11H16O/c1-3-9-5-6-11(8-12)10(4-2)7-9/h5-7,12H,3-4,8H2,1-2H3 |

InChI-Schlüssel |

DVMOGHSUSIIMEP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(C=C1)CO)CC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- (2,6-Diethylphenyl)methanol Derivatives: Compounds like 5-(2,4-Dichlorophenyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol () highlight the impact of ethyl group positioning. The 2,6-diethyl substitution creates significant steric hindrance around the phenyl ring, reducing accessibility for electrophilic substitution reactions compared to the 2,4-isomer. Electronic effects are also modulated; 2,6-substitution may stabilize carbocation intermediates less effectively than 2,4-substitution due to reduced resonance donation .

- Bis(3,5-diethylphenyl)methanol (): This compound, synthesized via SOCl2-mediated chlorination, demonstrates how bulky 3,5-diethyl groups influence reactivity. The steric bulk slows nucleophilic substitution rates compared to (2,4-diethylphenyl)methanol, where ethyl groups are positioned to allow greater ring planarity and conjugation .

Alkyl Chain Length and Branching

- (4-Butylphenyl)methanol (): Replacing ethyl with a butyl group increases hydrophobicity (logP ~2.8 vs. ~3.5 for butyl) and boiling point (estimated ΔT ~20–30°C). However, the longer chain reduces solubility in polar solvents like water, limiting applications in aqueous-phase reactions .

- 4-(Dimethylamino)phenylmethanol (): The dimethylamino group introduces strong electron-donating effects, lowering the alcohol’s acidity (pKa ~12–14) compared to (2,4-diethylphenyl)methanol (estimated pKa ~15–16). This enhances its utility in nucleophilic reactions under mild conditions .

Functional Group Variations

- 1-(2,4-Diethylphenyl)ethanone (): The ketone analog (C12H16O, MW 176.26 g/mol) lacks the hydroxyl group, eliminating hydrogen-bonding capability. This results in a lower boiling point (~240°C vs. ~260°C estimated for the methanol derivative) and reduced solubility in polar solvents .

- [2-(4-Methylperhydro-1,4-diazepin-1-yl)phenyl]methanol (): The heterocyclic amine substituent enhances coordination with metal catalysts, making this compound more reactive in catalytic hydrogenation compared to (2,4-diethylphenyl)methanol .

Table 1: Key Properties of Selected Compounds

*Estimated values based on analogous structures.

Research Findings and Mechanistic Insights

- Synthetic Reactivity: (2,4-Diethylphenyl)methanol’s hydroxyl group is less acidic than phenol derivatives (e.g., 2,4-dimethylphenol, ) but more reactive than tertiary alcohols due to reduced steric hindrance. This enables esterification and etherification under moderate conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.